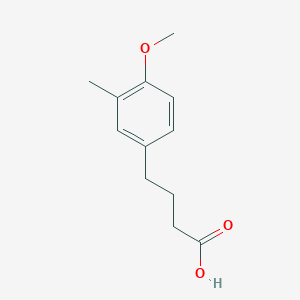

4-(4-Methoxy-3-methylphenyl)butanoic acid

Description

Contextualization within Aryl-Substituted Butanoic Acid Chemistry

Aryl-substituted butanoic acids are a significant class of compounds in organic chemistry, frequently serving as key intermediates in the synthesis of more complex molecules. A common and robust method for the synthesis of related aryl-substituted oxobutanoic acids is the Friedel-Crafts acylation. wikipedia.orgstackexchange.com This reaction typically involves the acylation of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.org For instance, the reaction of toluene (B28343) with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

Following the acylation, the resulting keto acid can be reduced to the corresponding aryl-substituted butanoic acid. A widely used method for this transformation is catalytic hydrogenation, often employing a palladium-on-carbon catalyst. google.com This two-step process of Friedel-Crafts acylation followed by reduction is a well-established route for the preparation of various aryl-substituted butanoic acids. wikipedia.orggoogle.com

Overview of the Compound's Significance in Organic Synthesis and Chemical Biology Investigations

While direct research on 4-(4-methoxy-3-methylphenyl)butanoic acid is not extensively documented, the significance of its structural analogs is well-established, highlighting its potential as a valuable building block in both organic synthesis and chemical biology.

In the realm of organic synthesis, a closely related compound, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, has been demonstrated as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. ias.ac.in This includes the preparation of novel amino acid derivatives, pyridazines, quinoxalones, and various thiazole (B1198619) derivatives. ias.ac.in The reactivity of the α,β-unsaturated carbonyl system in this analog allows for additions of different nucleophiles, leading to the formation of diverse nitrogen-containing heterocycles. ias.ac.in This versatility underscores the potential of the this compound scaffold in the construction of complex molecular architectures.

From a chemical biology perspective, derivatives of the 4-(4-methoxy-3-methylphenyl) scaffold have shown promising biological activity. Specifically, some of the heterocyclic compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid have exhibited antimicrobial activities. ias.ac.in Furthermore, the broader class of β-aroylacrylic acids, to which the oxobutenoic acid precursor belongs, has been associated with a range of biological effects, including antibacterial, anti-ulcer, and antiproliferative properties. ias.ac.in These findings suggest that this compound and its derivatives are of considerable interest for investigations in medicinal chemistry and drug discovery. The demethylation of a similar compound, 4-(4-methoxyphenyl)butanoic acid, to its corresponding hydroxy derivative points to another avenue for creating biologically active molecules. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid |

| 4-(4-methoxyphenyl)butanoic acid |

| 4-(4-methylphenyl)-4-oxobutanoic acid |

| Succinic anhydride |

| Toluene |

| Aluminum chloride |

| Palladium-on-carbon |

| Pyridazine |

| Quinoxalone |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPAVGNPUYSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283629 | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33446-15-0 | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33446-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Retrosynthetic Analysis

Established Synthetic Routes for the Core Structure

Traditional approaches to the synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic acid and its analogs rely on well-established reactions that have been refined over time. These methods offer reliable pathways to the target molecule, often starting from readily available precursors.

Carbon-Carbon Bond Formation via Friedel-Crafts Acylation and Subsequent Reduction

A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation provides a direct method for attaching the butanoyl group to the aromatic ring. This two-step sequence involves the initial acylation of 2-methylanisole (B146520) with succinic anhydride (B1165640), followed by the reduction of the resulting keto group.

The initial step is the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the intermediate, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The regioselectivity of this reaction is directed by the activating and ortho-, para-directing methoxy (B1213986) group, leading to acylation at the position para to the methoxy group.

Following the acylation, the keto group of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid is reduced to a methylene (B1212753) group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The choice of reduction method often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

| Step | Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | 2-methylanisole, succinic anhydride, AlCl₃, in an inert solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane) | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | 60-80 |

| 2 | Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat | This compound | 70-90 |

| 2 | Wolff-Kishner Reduction | Hydrazine (N₂H₄), potassium hydroxide (B78521) (KOH), ethylene (B1197577) glycol, heat | This compound | 75-95 |

Carboxylic Acid Chain Elaboration through Malonic Acid Condensation and Decarboxylation

The malonic ester synthesis offers a versatile method for preparing carboxylic acids with two additional carbons. This route involves the alkylation of diethyl malonate with a suitable electrophile derived from 4-methoxy-3-methyltoluene, followed by hydrolysis and decarboxylation.

The synthesis commences with the deprotonation of diethyl malonate using a base such as sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a 4-methoxy-3-methylbenzyl halide (e.g., chloride or bromide). The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating leads to decarboxylation, yielding the desired this compound.

| Step | Reaction | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Enolate Formation | Diethyl malonate | Sodium ethoxide in ethanol (B145695) | Diethyl sodiomalonate |

| 2 | Alkylation | Diethyl sodiomalonate, 4-methoxy-3-methylbenzyl halide | Heat in an appropriate solvent | Diethyl (4-methoxy-3-methylbenzyl)malonate |

| 3 | Hydrolysis and Decarboxylation | Diethyl (4-methoxy-3-methylbenzyl)malonate | 1. Aqueous acid or base, heat; 2. Heat | This compound |

Alkylation Reactions for Butanoic Acid Moiety Construction

Another approach to constructing the butanoic acid side chain involves the alkylation of a pre-existing two-carbon synthon attached to the aromatic ring. A common precursor for this strategy is (4-methoxy-3-methylphenyl)acetonitrile.

In this method, (4-methoxy-3-methylphenyl)acetonitrile is first deprotonated at the benzylic position using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to form a carbanion. This nucleophile is then reacted with a two-carbon electrophile, such as ethyl bromoacetate, in an SN2 reaction. The resulting cyano ester is then subjected to vigorous hydrolysis with a strong acid or base, which converts both the nitrile and the ester functionalities into carboxylic acids. Subsequent decarboxylation of the malonic acid derivative yields the target butanoic acid.

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Carbanion Formation | (4-methoxy-3-methylphenyl)acetonitrile | Strong base (e.g., NaNH₂, LDA) in an aprotic solvent | (4-methoxy-3-methylphenyl)acetonitrile carbanion |

| 2 | Alkylation | (4-methoxy-3-methylphenyl)acetonitrile carbanion | Ethyl bromoacetate | Ethyl 3-cyano-4-(4-methoxy-3-methylphenyl)butanoate |

| 3 | Hydrolysis and Decarboxylation | Ethyl 3-cyano-4-(4-methoxy-3-methylphenyl)butanoate | Strong acid or base, heat | This compound |

Advanced and Analogous Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of molecules like this compound. These techniques can provide advantages in terms of yield, selectivity, and functional group tolerance.

Catalytic Hydrogenation Techniques for Butanoic Acid Derivatives

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. In the context of synthesizing this compound, this technique can be applied to reduce unsaturated precursors. For example, a cinnamic acid derivative, such as 4-(4-methoxy-3-methylphenyl)but-2-enoic acid or 4-(4-methoxy-3-methylphenyl)but-3-enoic acid, can be hydrogenated to the corresponding saturated butanoic acid.

This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can influence the efficiency and selectivity of the hydrogenation. This method is particularly useful when the unsaturated precursor is readily accessible. A patent for a similar compound, 4-(4-methoxyphenyl)butyric acid, describes the catalytic hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid using 10% palladium on carbon in a mixture of toluene (B28343) and acetic acid at 70°C under normal hydrogen pressure. google.com

| Precursor Type | Catalyst | Hydrogen Source | Typical Solvents | Key Advantages |

| Unsaturated butenoic acid | Pd/C, PtO₂, Raney Ni | H₂ gas | Ethanol, Ethyl acetate (B1210297), Acetic acid | High yields, clean reaction, mild conditions |

| Keto-butanoic acid | Pd/C | H₂ gas | Toluene, Acetic acid | Direct reduction of keto group |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling) in Related Aryl-Substituted Acid Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the formation of carbon-carbon bonds. While not a direct route to this compound in a single step, this methodology can be employed to construct the core aryl-butanoic acid skeleton in related syntheses.

An analogous Suzuki-Miyaura coupling approach would involve the reaction of a (4-methoxy-3-methylphenyl)boronic acid with a suitable four-carbon building block containing a leaving group, such as a 4-halobutanoic acid ester. The palladium catalyst, in the presence of a base, facilitates the coupling of the arylboronic acid with the sp³-hybridized carbon of the butanoic acid derivative. Subsequent hydrolysis of the ester group would then yield the desired carboxylic acid. This method offers high functional group tolerance and allows for the late-stage introduction of the aryl moiety.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Potential Product |

| (4-methoxy-3-methylphenyl)boronic acid | Ethyl 4-bromobutanoate | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Ethyl 4-(4-methoxy-3-methylphenyl)butanoate |

| 4-Bromo-2-methylanisole | (4-ethoxycarbonylpropyl)zinc bromide (Negishi coupling) | Pd(dba)₂/SPhos | - | Ethyl 4-(4-methoxy-3-methylphenyl)butanoate |

Principles of Retrosynthetic Disconnection for Complex Structures

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process is achieved by conceptually breaking bonds—a process known as disconnection—which corresponds to the reverse of a known chemical reaction. lkouniv.ac.inub.edu This formalized approach, pioneered by E.J. Corey, allows chemists to logically devise multiple synthetic routes to a target molecule. wikipedia.org For a molecule like this compound, the goal of retrosynthesis is to simplify the structure by identifying key bonds that can be disconnected to yield stable or readily available starting materials. princeton.edu

Strategic Disconnection Approaches at Branch Points and Functional Groups

The structure of this compound features a key branch point connecting the substituted aromatic ring to the butanoic acid side chain. The most logical disconnection strategy involves severing the C-C bond between the phenyl ring and the aliphatic chain. This approach leads to two primary retrosynthetic pathways.

One of the most effective disconnections is the C(aryl)-C(acyl) bond, which corresponds to the reverse of a Friedel-Crafts acylation reaction. wikipedia.orgox.ac.uk This disconnection simplifies the target molecule into two precursor fragments: a substituted aromatic ring and a four-carbon aliphatic chain.

Target Molecule : this compound

Precursor via Friedel-Crafts route : 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Synthons :

An aromatic nucleophile: the 4-methoxy-3-methylphenyl anion.

An electrophilic acyl cation derived from the butanoic acid chain.

Synthetic Equivalents :

For the nucleophilic synthon: 2-Methylanisole.

For the electrophilic synthon: Succinic anhydride.

The table below outlines the primary disconnection strategy for the target molecule.

| Disconnection Strategy | Bond Broken | Synthons | Synthetic Equivalents | Corresponding Forward Reaction |

| Friedel-Crafts Acylation | Aryl C-C Bond | and | 2-Methylanisole and Succinic Anhydride | Friedel-Crafts Acylation |

This strategic disconnection transforms the challenge of synthesizing the target molecule into the more manageable tasks of performing a Friedel-Crafts acylation followed by a reduction, a concept known as functional group interconversion. lkouniv.ac.in

Application of Umpolung Chemistry in Precursor Identification

Umpolung, or polarity inversion, is a concept in organic synthesis that reverses the normal electronic character of a functional group. wikipedia.orgrjstonline.com This allows for the formation of carbon-carbon bonds that are not possible through conventional synthetic methods. ethz.ch In typical reactions, the carbon atom of a carbonyl group is electrophilic. dnmfaizpur.org Umpolung strategies create a nucleophilic acyl anion synthon, effectively inverting this reactivity. rjstonline.com

While not the most direct route for synthesizing this compound, applying Umpolung principles can help identify alternative precursors. For instance, instead of viewing the carboxylic acid as an electrophilic center, one could imagine a disconnection that requires a nucleophilic carboxyl synthon ("⁻COOH"). The synthetic equivalent for this "unnatural" synthon is often the cyanide ion (CN⁻), which can be introduced via nucleophilic substitution and later hydrolyzed to a carboxylic acid. dnmfaizpur.org

Another classic example of Umpolung involves the use of 1,3-dithianes to generate masked acyl anions. rjstonline.com A dithiane derived from an aldehyde can be deprotonated to form a potent carbon nucleophile. This nucleophile can then react with an electrophile. This approach provides a powerful alternative for constructing carbon skeletons.

The following table contrasts normal and Umpolung synthons for a carboxylic acid fragment.

| Synthon Type | Description | Example Synthon | Synthetic Equivalent |

| Normal | The carbonyl carbon is electrophilic (acceptor). | R-C⁺=O | R-COCl (Acyl chloride) |

| Umpolung | The carbonyl carbon is treated as nucleophilic (donor). | R-C⁻=O (Acyl anion) | 1,3-Dithiane derivative |

| Normal | The alpha-carbon is nucleophilic (donor). | ⁻CH₂-COOH (Enolate) | Ester enolate |

| Umpolung | The alpha-carbon is electrophilic (acceptor). | ⁺CH₂-COOH | α-halo acid |

By considering these alternative reactivity patterns, chemists can devise unconventional and sometimes more efficient synthetic routes. wikipedia.org

Functional Group Interconversions in Retrosynthesis

Functional Group Interconversion (FGI) is a standard strategy in retrosynthesis where one functional group is changed to another to facilitate a key bond-forming step or to arrive at the final target structure. lkouniv.ac.inimperial.ac.uk

In the synthesis of this compound, the most practical route originating from a Friedel-Crafts acylation produces an intermediate keto-acid, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. google.com To obtain the final product, the ketone functional group must be reduced to a methylene (CH₂) group. This reduction is a critical FGI step.

Several methods are available for this transformation:

Clemmensen Reduction : Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. It is effective for aryl ketones that are stable to strong acids.

Wolff-Kishner Reduction : Involves the formation of a hydrazone followed by elimination of N₂ gas using a strong base (like KOH) at high temperatures. This method is suitable for compounds sensitive to acid.

Catalytic Hydrogenation : Employs hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). google.com This method is often preferred for its mild conditions.

Another potential FGI could involve the final step of the synthesis: the formation of the carboxylic acid itself. For example, the synthesis could be planned to produce the corresponding nitrile, which is then hydrolyzed to the carboxylic acid. vanderbilt.edu

The table below summarizes key FGIs relevant to the synthesis of the target molecule.

| Initial Functional Group | Target Functional Group | Transformation | Typical Reagents | Purpose in Synthesis |

| Aryl Ketone | Methylene | Reduction | H₂, Pd/C; or Zn(Hg), HCl; or H₂NNH₂, KOH | To remove the carbonyl group after Friedel-Crafts acylation. google.com |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | To unmask the carboxylic acid at the end of the synthesis. vanderbilt.edu |

| Ester (-COOR) | Carboxylic Acid (-COOH) | Hydrolysis | H₃O⁺ or OH⁻ | To deprotect the carboxylic acid functional group. |

| Hydroxyl (-OH) | Methoxy (-OCH₃) | Methylation | CH₃I, K₂CO₃ | To install the methoxy group on the aromatic ring if starting from a phenol (B47542). |

Employment of Protecting Group Strategies in Multi-Step Synthesis

In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. jocpr.com This is achieved by converting the functional group into a less reactive derivative—a protecting group—which can be cleanly removed later in the synthesis. semanticscholar.orgutsouthwestern.edu

For the synthesis of this compound, the necessity of protecting groups depends on the chosen route.

Protection of the Carboxylic Acid : The carboxylic acid group is acidic and can react with many organometallic reagents or strong bases. If such reagents are needed for other transformations in the molecule, the carboxylic acid must be protected. A common strategy is to convert it to an ester (e.g., a methyl or ethyl ester). researchgate.net The ester is unreactive under many conditions and can be easily hydrolyzed back to the carboxylic acid at the end of the synthesis. mit.edu

Protection of the Ketone : In the intermediate 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid, the ketone is a reactive electrophilic site. If a reaction were planned that should occur selectively at the carboxylic acid (e.g., conversion to an amide), the ketone might need to be protected. A common protecting group for ketones is a ketal, formed by reacting the ketone with a diol like ethylene glycol under acidic conditions. mit.edu The ketal is stable to bases and nucleophiles and can be removed by aqueous acid.

The table below details potential protecting group strategies.

| Functional Group to Protect | Protecting Group | Protection Reagents | Deprotection Reagents | Rationale |

| Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | CH₃OH, H⁺ (acid catalyst) | Aqueous NaOH followed by H₃O⁺ | Protects the acidic proton from bases or nucleophiles. |

| Ketone (C=O) | Ethylene Ketal | Ethylene glycol, H⁺ (acid catalyst) | Aqueous acid (H₃O⁺) | Protects the electrophilic carbonyl carbon from nucleophiles or reducing agents. |

| Phenolic Hydroxyl (-OH) | Benzyl (B1604629) Ether (-OCH₂Ph) | Benzyl bromide (BnBr), base | H₂, Pd/C | Required if the synthesis starts from a phenol instead of an anisole (B1667542) to prevent unwanted reactions at the hydroxyl group. |

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of 4-(4-Methoxy-3-methylphenyl)butanoic acid is rendered electron-rich by the presence of both a methoxy (B1213986) and a methyl substituent. The methoxy group at position 4 is a strong activating group, while the methyl group at position 3 is a weak activating group. Both are ortho, para-directing. libretexts.orglibretexts.org The combined effect of these groups dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The powerful ortho, para-directing influence of the methoxy group is dominant. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group, which are positions 3 and 5. Since position 3 is already occupied by a methyl group, substitution is directed primarily to position 5. A secondary site for substitution is position 2, which is ortho to the methyl group and meta to the methoxy group.

Nitration Reactions

Nitration introduces a nitro (-NO2) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk For this compound, the directing effects of the existing substituents guide the nitro group primarily to the position ortho to the strongly activating methoxy group.

Given the electronic and steric environment of the phenyl ring, the major product expected from nitration is 4-(4-Methoxy-3-methyl-5-nitrophenyl)butanoic acid . A minor product, 4-(4-Methoxy-3-methyl-2-nitrophenyl)butanoic acid , may also be formed.

| Reactant | Reagents | Major Product | Minor Product |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 4-(4-Methoxy-3-methyl-5-nitrophenyl)butanoic acid | 4-(4-Methoxy-3-methyl-2-nitrophenyl)butanoic acid |

Halogenation Reactions

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring, usually in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Similar to nitration, the regiochemical outcome is controlled by the activating and directing effects of the methoxy and methyl groups.

The substitution will occur preferentially at the most activated and sterically accessible position, which is C-5 (ortho to the methoxy group). Therefore, the primary product of bromination would be 4-(5-Bromo-4-methoxy-3-methylphenyl)butanoic acid .

| Reactant | Reagents | Major Product |

|---|---|---|

| This compound | Br₂, FeBr₃ | 4-(5-Bromo-4-methoxy-3-methylphenyl)butanoic acid |

| This compound | Cl₂, AlCl₃ | 4-(5-Chloro-4-methoxy-3-methylphenyl)butanoic acid |

Transformations Involving the Carboxylic Acid Group

The butanoic acid side chain offers a reactive handle for a variety of chemical modifications, particularly at the carboxylic acid functional group. These transformations allow for the synthesis of a wide range of derivatives such as esters and amides.

Esterification Reactions

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is versatile and can be used to produce a variety of alkyl or aryl esters. For example, reaction with methanol (B129727) would yield methyl 4-(4-methoxy-3-methylphenyl)butanoate. Other methods, such as reaction with alkyl halides in the presence of a base or using coupling agents, can also be employed, particularly for more complex alcohols. doi.org

| Alcohol | Catalyst/Conditions | Ester Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalytic), heat | Methyl 4-(4-methoxy-3-methylphenyl)butanoate |

| Ethanol (B145695) (C₂H₅OH) | H₂SO₄ (catalytic), heat | Ethyl 4-(4-methoxy-3-methylphenyl)butanoate |

Amidation Reactions

The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form the amide bond between the carboxylic acid and an amine under milder conditions.

| Amine | Method | Amide Product |

|---|---|---|

| Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 4-(4-Methoxy-3-methylphenyl)butanamide |

| Aniline (C₆H₅NH₂) | EDC, HOBt | N-Phenyl-4-(4-methoxy-3-methylphenyl)butanamide |

Heterocyclic Ring Formation and Condensation Reactions

The structure of this compound is suitable for intramolecular cyclization reactions to form new ring systems. A prominent example is intramolecular Friedel-Crafts acylation, also known as cycliacylation.

Upon treatment with a strong acid, such as polyphosphoric acid (PPA) or via conversion to its acid chloride followed by treatment with a Lewis acid like AlCl₃, the carboxylic acid moiety can acylate the electron-rich aromatic ring. The cyclization will be directed by the existing substituents. Acylation will occur at the position ortho to the most activating group, the methoxy group. This leads to the formation of a six-membered ring fused to the phenyl ring, resulting in a tetralone derivative. The expected product from this intramolecular cyclization is 7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one .

This reaction provides a direct pathway to polycyclic systems that can serve as intermediates in the synthesis of more complex molecules. nih.gov

Cyclization with Hydrazine (B178648) Hydrate (B1144303) to Pyridazinone Derivatives

A significant reaction pathway for derivatives of this compound involves cyclization with hydrazine hydrate. Specifically, the corresponding γ-keto acid, 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid, undergoes a cyclization reaction with hydrazine hydrate in boiling ethanol to yield 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. This reaction is a key step in the synthesis of various pyridazinone derivatives, which are a class of compounds that have attracted considerable attention in medicinal chemistry.

| Reactant | Reagent | Product |

| 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid | Hydrazine Hydrate | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone |

This interactive table summarizes the key components of the cyclization reaction.

Reactions with Primary and Secondary Amines leading to Amino Acid Derivatives

Research has shown that derivatives of the title compound are reactive towards amines. For instance, the related compound 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid serves as a substrate for the synthesis of novel amino acid derivatives through its reaction with various primary and secondary amines. This pathway highlights the utility of the butanoic acid backbone in creating more complex molecules with potential applications in various fields of chemical research.

Formation of Furanone and Other Related Heterocycles

The core structure of this compound is also integral to the formation of furanone heterocycles. Studies have utilized 3-arylidene-5-[4-methoxy-3-methylphenyl]furan-2(3H)-ones as starting materials for further chemical synthesis. These furanones can be subsequently reacted with reagents like hydrazine hydrate to produce a variety of other heterocyclic compounds, such as 3(2H)-pyridazinones and N-amino-2(3H)-pyrrolones. This demonstrates the role of the furanone intermediate in expanding the chemical diversity of derivatives originating from the this compound scaffold.

Condensation with Aromatic Aldehydes and Anhydrides

The derivatization of the heterocyclic systems formed from this compound precursors is a common strategy. The pyridazinone derivative, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, can undergo condensation reactions with various aromatic aldehydes. This reaction typically occurs in the presence of a base, such as sodium ethoxide, and results in the formation of 4-substituted benzyl (B1604629) pyridazinones.

| Reactant | Reagent | Product Type |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Aromatic Aldehydes | 4-substituted benzyl pyridazinones |

This interactive table outlines the condensation reaction of the pyridazinone derivative.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives have been explored to a limited extent. One documented oxidation pathway involves the dehydrogenation of the 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivative. This reaction can be achieved by treating the dihydropyridazinone with a bromine/acetic acid mixture, which results in the corresponding aromatic 6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. Detailed studies on the direct reduction of the carboxylic acid group of the title compound are not extensively covered in the reviewed literature.

Mechanistic Studies of Compound Stability and Degradation

Understanding the stability and degradation mechanisms of a chemical compound is crucial for its potential applications.

Photolytic Degradation Mechanisms

Currently, there is a lack of specific research in the publicly available scientific literature detailing the photolytic degradation mechanisms of this compound. Further studies would be necessary to elucidate its stability under photolytic conditions and to identify any potential degradation products.

Oxidative Degradation Product Characterization

While research exists on the oxidation and degradation of structurally related compounds, such as other phenylbutanoic acid derivatives, this information cannot be extrapolated to definitively describe the behavior of this compound under oxidative stress without specific experimental data. The presence of the methoxy and methyl groups on the phenyl ring is expected to influence the reactivity of the molecule and the nature of any potential degradation products. However, without dedicated studies, any discussion of potential degradation pathways or products would be speculative and fall outside the scope of this fact-based article.

Therefore, this section remains unwritten pending the publication of relevant research findings.

Structure Activity Relationship Sar and Analog Design

Synthesis and Characterization of Structural Analogs

The rational design of analogs involves altering specific parts of the parent molecule. For 4-(4-Methoxy-3-methylphenyl)butanoic acid, key areas for modification include the substitution pattern on the phenyl ring, the structure of the butanoic acid side chain, and the nature of the linker connecting these two moieties.

Below is a table illustrating potential positional isomers of the methoxy (B1213986) and methyl groups on the 4-phenylbutanoic acid scaffold.

| Compound Name | Methoxy Position | Methyl Position |

| This compound | 4 | 3 |

| 4-(3-Methoxy-4-methylphenyl)butanoic acid | 3 | 4 |

| 4-(3-Methoxy-5-methylphenyl)butanoic acid | 3 | 5 |

| 4-(2-Methoxy-5-methylphenyl)butanoic acid | 2 | 5 |

This table is for illustrative purposes to show potential isomeric structures.

Altering the length and composition of the aliphatic side chain is a common strategy in analog design to probe the spatial requirements of a binding site or to modify physicochemical properties like solubility. Research has described the synthesis of related compounds where the butanoic acid chain is shortened to a propanoic acid chain. researchgate.net For example, 3-(3-chloro-5-methylphenyl)propanoic acid and 3-(3-methoxy-5-methylphenyl)propanoic acid have been synthesized to study the effects of ring closure reactions. researchgate.net Such modifications can influence the flexibility of the molecule and the relative orientation of the aromatic ring and the terminal carboxylic acid group.

The following table details examples of side-chain modifications.

| Parent Compound | Modification | Resulting Analog |

| 4-(Aryl)butanoic acid | Shorten chain by one carbon | 3-(Aryl)propanoic acid |

| 4-(Aryl)butanoic acid | Esterification of the acid | Methyl 4-(Aryl)butanoate |

This table provides examples of common side-chain modifications.

The connection between the phenyl ring and the butanoic acid chain can be changed from a direct carbon-carbon bond to a more flexible ether (phenoxy) linkage. This modification significantly alters the molecule's geometry and rotational freedom. The synthesis of phenoxybutanoic acid derivatives, such as 4-(3-methoxyphenoxy)butyric acid and 4-(4-methoxyphenoxy)butanoic acid, has been well-documented. nih.govnih.gov These compounds are often prepared by reacting a substituted phenol (B47542) (e.g., 3-methoxyphenol) with an appropriate bromo-ester, such as ethyl-4-bromobutyrate, followed by hydrolysis of the ester to yield the carboxylic acid. nih.gov The introduction of the ether oxygen changes bond angles and distances compared to the direct C-C linkage, which can be critical for biological interactions.

This table compares the direct linkage with a phenoxy linkage.

| Linkage Type | Example Compound Name | Key Structural Feature |

| Direct Carbon-Carbon | This compound | Phenyl-CH₂- |

| Phenoxy (Ether) | 4-(4-Methoxyphenoxy)butanoic acid | Phenyl-O-CH₂- |

Systematic Investigations into Substituent Effects on Reactivity and Biological Interactions

The substituents on the aromatic ring govern its electronic properties and exert steric effects, both of which are fundamental to the molecule's reactivity and its ability to interact with other molecules. lumenlearning.com

The electronic nature of a substituent influences the electron density of the aromatic ring, thereby affecting its reactivity, particularly in reactions like electrophilic aromatic substitution. lumenlearning.comnumberanalytics.com Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as electron-donating groups (EDGs), which activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). lumenlearning.comunam.mx

Methoxy Group (-OCH₃): This group exerts two opposing electronic effects: a strong, electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, and a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. unam.mx The resonance effect dominates, making the methoxy group a powerful activating group that directs incoming electrophiles primarily to the ortho and para positions. unam.mx

Methyl Group (-CH₃): This alkyl group is a weak electron-donating group through an inductive effect (+I), which polarizes the sigma bonds, pushing electron density into the ring. numberanalytics.com It is also considered an activating group that directs to the ortho and para positions.

In this compound, the combined activating effects of these two groups enhance the electron density of the phenyl ring.

The table below summarizes the electronic effects of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Methoxy (-OCH₃) | Withdrawing (-I) | Donating (+R) | Activating |

| Methyl (-CH₃) | Donating (+I) | None | Activating |

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede reactions or influence the adoption of specific three-dimensional shapes (conformations). In this compound, the methyl group at position 3, adjacent to the butanoic acid chain at position 1, can create steric crowding. This can influence the preferred rotational angle (dihedral angle) between the phenyl ring and the side chain.

Furthermore, the butanoic acid side chain itself is flexible and can adopt various conformations. Studies on similar molecules, such as 4-[(phenyl)carbamoyl]butanoic acid derivatives, have shown that the backbone can adopt either an "extended, all-trans" conformation or a "kinked" one. researchgate.netmdpi.com The specific conformation can be influenced by crystal packing forces or intramolecular interactions. The presence and position of substituents on the phenyl ring can favor certain conformations by minimizing steric clashes, thereby influencing how the molecule presents its functional groups for intermolecular interactions. For example, a bulky substituent ortho to the side chain could restrict rotation and favor a particular spatial orientation.

Design and Synthesis of Derivatives for Biological Inquiry

The design of derivatives of this compound is guided by the objective of introducing heterocyclic and organometallic moieties to modulate its physicochemical properties and biological profile. The synthesis of these new analogs requires multi-step chemical transformations, starting from the parent butanoic acid or its precursors.

Pyrone and furanone scaffolds are prevalent in a variety of natural products and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net The incorporation of these five- or six-membered heterocyclic rings into the structure of an arylalkanoic acid can lead to novel compounds with unique pharmacological profiles. The design strategy often involves replacing or cyclizing the butanoic acid side chain to form the heterocyclic ring, thus creating a more rigid structure that may exhibit enhanced selectivity for biological targets.

The synthesis of such analogs can be conceptualized through established organic chemistry pathways. For instance, a furanone derivative could be synthesized from the parent arylalkanoic acid via a multi-step sequence. This might involve a Friedel-Crafts acylation of an appropriate aromatic precursor with succinic anhydride (B1165640) to create a 4-aryl-4-oxobutanoic acid intermediate. chimicatechnoacta.ru This intermediate can then undergo intramolecular cyclization to form the furanone ring. chimicatechnoacta.ruresearchgate.net

Similarly, the synthesis of pyrone derivatives can be achieved through various methods, including those involving the cyclization of 1,3,5-tricarbonyl compounds or the modification of existing pyrone rings. mdpi.com For example, a synthetic route could involve the construction of a diketo-ester from the aryl moiety, followed by an acid- or base-catalyzed intramolecular condensation to yield the 4-aryl-substituted α-pyrone. nih.gov

The biological inquiry into these analogs often focuses on their potential as anti-inflammatory agents, a common activity for arylalkanoic acids. researchgate.net The rigid, planar structure of the pyrone and furanone rings can influence the molecule's ability to interact with enzymes such as cyclooxygenases (COX), which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

| Analog Type | General Structure | Key Synthetic Strategy | Primary Focus of Biological Inquiry |

|---|---|---|---|

| Furanone | 5-(4-Methoxy-3-methylphenyl)-dihydrofuran-2(3H)-one | Intramolecular cyclization of a γ-hydroxy carboxylic acid precursor. chimicatechnoacta.ruresearchgate.net | Anti-inflammatory and anticancer activity. researchgate.netijpsr.com |

| Pyrone | 4-(4-Methoxy-3-methylphenyl)-2H-pyran-2-one | Condensation and cyclization of a diketo-ester intermediate. mdpi.com | Anti-inflammatory and antimicrobial activity. nih.gov |

The synthesis of organotin(IV) complexes with carboxylate ligands has been an area of significant research due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. nih.govsysrevpharm.org These activities are often significantly greater than those of the parent carboxylic acid ligand or the organotin(IV) precursor alone. scialert.net The biological efficacy of these complexes is influenced by the nature and number of the organic groups attached to the tin atom (R in R'n'SnL'4-n') and the structure of the carboxylate ligand (L). sysrevpharm.org

The synthesis of organotin(IV) complexes of this compound can be readily achieved by reacting the sodium salt of the acid with an organotin(IV) halide (e.g., dialkyltin dichloride or trialkyltin chloride) in an anhydrous organic solvent like methanol (B129727) or toluene (B28343). sysrevpharm.org The resulting complexes can be of different stoichiometries, such as R'2'SnL'2' or R'3'SnL, depending on the molar ratio of the reactants. sysrevpharm.org

Characterization of these complexes is typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to the tin atom is confirmed by analyzing the stretching frequencies of the carboxylate group (COO). The difference (Δν) between the asymmetric (ν'asym') and symmetric (ν'sym') COO stretching frequencies can help determine the coordination mode (monodentate, bidentate chelating, or bidentate bridging). ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for structural elucidation. ¹¹⁹Sn NMR is particularly informative, as the chemical shift (δ) is indicative of the coordination number of the tin atom. bsmiab.org For instance, four-coordinate tin in triorganotin(IV) derivatives often exhibits a different chemical shift range compared to five- or six-coordinate tin in diorganotin(IV) complexes. sysrevpharm.orgnih.gov

The biological inquiry of these organotin(IV) complexes often begins with screening for antimicrobial activity against a panel of bacteria and fungi. scialert.netjocpr.com The mechanism of action is thought to involve the interaction of the tin atom with cellular components, such as proteins and DNA, leading to the disruption of essential biological processes. bsmiab.org The lipophilicity of the complex, influenced by the organic groups on the tin and the carboxylate ligand, plays a significant role in its ability to cross cell membranes and exert its biological effect. bsmiab.org

| Complex | General Formula | Expected ¹¹⁹Sn NMR Chemical Shift (δ, ppm) | Expected IR Data (Δν [νasym(COO) - νsym(COO)], cm⁻¹) | Potential Biological Activity |

|---|---|---|---|---|

| Di-n-butyltin(IV) bis(4-(4-methoxy-3-methylphenyl)butanoate) | (n-Bu)₂SnL₂ | -200 to -400 (for 5- or 6-coordination) nih.gov | < 200 (for bidentate coordination) ijcce.ac.ir | Antimicrobial, Antifungal scialert.netjocpr.com |

| Triphenyltin(IV) 4-(4-methoxy-3-methylphenyl)butanoate | (Ph)₃SnL | -180 to -260 (for 5-coordination) bsmiab.org | > 200 (for bridging coordination) nih.gov | Antimicrobial, Anticancer scialert.netnih.gov |

L = 4-(4-Methoxy-3-methylphenyl)butanoate

Molecular Mechanisms and Preclinical Biological Interactions

Investigations into Cellular Pathway Modulation

There is currently no available scientific literature detailing the effects of 4-(4-methoxy-3-methylphenyl)butanoic acid on cellular pathways, including inflammatory response pathways and signal transduction mechanisms.

Information regarding the modulation of key inflammatory signaling cascades, such as the NF-κB or MAPK pathways, by this specific compound is not present in the accessible scientific record.

Similarly, research detailing the influence of this compound on broader signal transduction mechanisms has not been identified.

Enzyme Activity Modulation and Inhibition Studies

Specific studies on the modulation or inhibition of enzyme activity by this compound are not currently available in the public domain.

While the inhibition of cyclo-oxygenase (COX) enzymes is a common mechanism for anti-inflammatory compounds, there is no published data to confirm or deny the activity of this compound as a COX inhibitor, nor any information regarding its potential selectivity for COX-2.

Receptor Binding and Interaction Studies

Details regarding the binding affinity and interaction of this compound with specific biological receptors are absent from the current body of scientific literature.

No research has been found to suggest that this compound interacts with cannabinoid receptors, such as CB1 or CB2.

Preclinical Metabolic Fate and Biotransformation (Studies on Analogous Compounds)

The metabolic journey of a xenobiotic is a complex process governed by a host of enzymes, primarily located in the liver. For a compound like this compound, its biotransformation is anticipated to involve several key pathways, including oxidation of the butanoic acid side-chain, O-demethylation of the methoxy (B1213986) group, and hydroxylation of the methyl group.

In Vitro Metabolic Stability and Transformation using Hepatic Microsomes

In vitro metabolic stability assays using hepatic microsomes are a cornerstone of early drug discovery, offering a measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. srce.hr These assays typically involve incubating the compound with liver microsomes from various species (e.g., rat, dog, monkey, and human) and quantifying the rate of its disappearance over time. nih.govresearchgate.net The primary parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint).

While specific data for this compound is not available, studies on other compounds provide a framework for what might be expected. For instance, the metabolic stability of various drug candidates is often compared across species to identify a suitable animal model for further preclinical development. nih.gov Generally, compounds with a butanoic acid side chain can undergo metabolic transformation. The rate of this metabolism can be influenced by other substituents on the aromatic ring.

Interactive Data Table: Illustrative In Vitro Metabolic Stability of an Analogous 4-Arylbutanoic Acid

| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Rat | 0.5 | 25 | 27.7 |

| Dog | 0.5 | 45 | 15.4 |

| Monkey | 0.5 | 60 | 11.6 |

| Human | 0.5 | 55 | 12.6 |

Note: This table presents hypothetical data for a generic analogous 4-arylbutanoic acid to illustrate the typical output of such studies. The actual values for this compound would need to be determined experimentally.

Identification and Characterization of Major Metabolites

The biotransformation of this compound is likely to yield several metabolites. Based on the metabolism of analogous structures, the following are predicted to be the major metabolic pathways:

Oxidation of the Butanoic Acid Side-Chain: A prominent metabolic route for compounds with a butanoic acid side-chain is its oxidation. nih.gov This can lead to the formation of a corresponding acetic acid derivative.

O-Demethylation: The methoxy group on the phenyl ring is a prime target for metabolism. Cytochrome P450 enzymes, particularly CYP1A2, are known to catalyze the O-demethylation of methoxyflavones, resulting in the formation of a hydroxyl group. nih.gov This transformation would convert the 4-methoxy group of the parent compound into a 4-hydroxy group.

Benzylic Hydroxylation: The methyl group attached to the phenyl ring can undergo benzylic hydroxylation, also mediated by CYP450 enzymes, to form a hydroxymethyl group.

The metabolites resulting from these transformations would be more polar than the parent compound, facilitating their excretion. In some cases, these primary metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation. For example, an acetic acid metabolite can be excreted as an acylglucuronide. nih.gov

Interactive Data Table: Predicted Major Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Predicted Consequence |

| 4-(4-Hydroxy-3-methylphenyl)butanoic acid | O-Demethylation | Increased polarity |

| 4-(4-Methoxy-3-(hydroxymethyl)phenyl)butanoic acid | Benzylic Hydroxylation | Increased polarity |

| 2-(4-Methoxy-3-methylphenyl)acetic acid | Side-Chain Oxidation | Formation of a shorter-chain acid |

| Acyl-glucuronide of 2-(4-Methoxy-3-methylphenyl)acetic acid | Glucuronidation (Phase II) | Enhanced water solubility for excretion |

Comparative Metabolic Pathways Across Preclinical Species

Significant species differences can exist in the rate and pathways of drug metabolism. These differences are crucial to consider when extrapolating preclinical data to humans.

A study on the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029), a compound with a butanoic acid side-chain, revealed marked species differences in its metabolism. nih.gov In species such as rats, mice, and dogs, the oxidation of the butanoic side-chain to the corresponding acetic acid was a rapid and major metabolic pathway. In contrast, humans and baboons exhibited only a weak capacity for this side-chain oxidation. nih.gov Instead, in humans, the primary metabolic pathway was the reduction of a ketone group on the molecule. nih.gov

Such findings underscore the unpredictability of metabolic pathways across species and the importance of conducting comparative studies. nih.gov For this compound, it is plausible that rodents and dogs would exhibit more extensive side-chain oxidation compared to primates.

Interactive Data Table: Comparative Predominant Metabolic Pathways of Arylbutanoic Acids in Preclinical Species

| Species | Predicted Major Metabolic Pathway(s) |

| Rat | Side-chain oxidation, O-demethylation, Benzylic hydroxylation |

| Dog | Side-chain oxidation, O-demethylation, Benzylic hydroxylation |

| Monkey | O-demethylation, Benzylic hydroxylation (potentially weaker side-chain oxidation) |

| Human | O-demethylation, Benzylic hydroxylation (potentially weaker side-chain oxidation) |

This comparative analysis, based on analogous compounds, suggests that while the fundamental metabolic pathways are likely conserved across species, the quantitative importance of each pathway may differ significantly.

Advanced Analytical and Spectroscopic Characterization Techniques

Comprehensive Structural Elucidation

Structural elucidation is the process of determining the precise arrangement of atoms within a molecule. For an organic compound like 4-(4-Methoxy-3-methylphenyl)butanoic acid, this involves a combination of spectroscopic techniques to piece together its connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal indicates the type of carbon atom (e.g., carbonyl, aromatic, aliphatic, methyl).

The following table outlines the predicted NMR data based on the structure of this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~6.9-7.1 | Multiplet | 2H | Ar-H |

| ~6.8 | Doublet | 1H | Ar-H |

| 3.81 | Singlet | 3H | -OCH₃ |

| 2.60 | Triplet | 2H | Ar-CH₂- |

| 2.33 | Triplet | 2H | -CH₂-COOH |

| 2.18 | Singlet | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~179.0 | C | -COOH |

| ~157.0 | C | Ar-C-O |

| ~133.0 | C | Ar-C-CH₂ |

| ~130.0 | C | Ar-C-CH₃ |

| ~129.0 | CH | Ar-CH |

| ~126.0 | CH | Ar-CH |

| ~110.0 | CH | Ar-CH |

| ~55.0 | CH₃ | -OCH₃ |

| ~34.0 | CH₂ | -CH₂-COOH |

| ~33.0 | CH₂ | Ar-CH₂- |

| ~26.0 | CH₂ | -CH₂-CH₂-CH₂- |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. For this compound, key absorptions would confirm the presence of the carboxylic acid, the aromatic ring, and the ether linkage.

The table below lists the expected characteristic absorption bands for the compound.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| 2500-3300 | Broad | Carboxylic Acid | O-H Stretch |

| 2850-3000 | Medium | Alkane | C-H Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch |

| 1500-1600 | Medium-Weak | Aromatic Ring | C=C Stretch |

| 1200-1300 | Strong | Ether / Carboxylic Acid | C-O Stretch |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular ion peak (M⁺) corresponds to the mass of the intact molecule. The molecule then breaks apart into smaller, characteristic fragments, which provides a roadmap to its structure.

The molecular formula for this compound is C₁₂H₁₆O₃, giving it a molecular weight of approximately 208.25 g/mol .

The following table details the predicted key ions in the mass spectrum.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion | Description |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 191 | [C₁₂H₁₅O₂]⁺ | Loss of OH radical |

| 163 | [C₁₁H₁₅O]⁺ | Loss of COOH radical |

| 148 | [C₁₀H₁₂O]⁺ | McLafferty rearrangement product |

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is fundamental for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For this compound (C₁₂H₁₆O₃), a successful analysis would yield percentages very close to the theoretical values.

This table shows the theoretical elemental composition of the compound.

Theoretical Elemental Composition Data

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 69.21% |

| Hydrogen | H | 1.008 | 16.128 | 7.75% |

To perform this analysis, a suitable single crystal of this compound must first be grown. While specific crystallographic data for this compound is not publicly available, a successful analysis would yield a set of parameters defining the crystal structure, as shown in the representative table below.

This table illustrates the type of data obtained from a single crystal X-ray diffraction experiment.

Representative Crystallographic Data Table

| Parameter | Description |

|---|---|

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, these methods are crucial for isolating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is the premier technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (acidified with formic or acetic acid), would be employed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A spot of the compound on a silica (B1680970) gel plate is developed in an appropriate solvent system, and its retention factor (Rf) is calculated. A pure compound should ideally show a single spot.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. However, the compound can be derivatized, for example, by converting it to its more volatile methyl ester. Gas Chromatography-Mass Spectrometry (GC-MS) could then be used for both separation and identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Homogeneity

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of organic reactions and assessing the homogeneity of a sample. analyticaltoxicology.com Its speed and simplicity make it an ideal tool for tracking the conversion of starting materials to the final product, this compound, during its synthesis. wisc.edu

In a typical synthetic procedure, small aliquots of the reaction mixture are spotted onto a TLC plate at various time points. The plate, usually coated with silica gel as the stationary phase, is then developed in a sealed chamber containing an appropriate mobile phase. rjpbcs.com The choice of mobile phase is critical and is determined experimentally to achieve optimal separation of the starting materials, intermediates, and the final product. wisc.edu Given the carboxylic acid functional group, which makes the target compound relatively polar, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid is often employed. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid, resulting in sharper spots and more consistent retention factor (Rf) values.

After development, the separated spots are visualized, typically under UV light (as the aromatic ring is UV-active) or by using chemical staining agents. The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. A single, well-defined spot for the purified sample suggests a high degree of homogeneity.

Table 1: Illustrative TLC Data for Synthesis Monitoring This table presents hypothetical data for monitoring the synthesis of this compound.

| Compound | Function | Hypothetical Rf Value (Hexane:Ethyl Acetate 7:3 + 0.5% Acetic Acid) |

| Starting Material (e.g., 2-methylanisole) | Reactant | 0.85 |

| Intermediate (e.g., Succinic Anhydride (B1165640) Adduct) | Intermediate | 0.60 |

| This compound | Final Product | 0.45 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Product Profiling and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful hyphenated technique essential for the comprehensive analysis of pharmaceutical compounds and fine chemicals. iajps.com It provides high-resolution separation and sensitive detection, making it the preferred method for purity assessment, impurity profiling, and analyzing degradation products of this compound. molnar-institute.comlcms.cz

A reverse-phase HPLC method is typically employed for this type of molecule. sielc.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a wide range of polarities. An acid modifier, such as formic acid, is commonly added to the mobile phase to improve peak shape and ensure compatibility with mass spectrometry by promoting ionization. sielc.com

The eluent from the HPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this analysis, typically operated in negative ion mode ([M-H]-) to detect the deprotonated carboxylic acid. The mass spectrometer serves as a highly specific and sensitive detector, identifying compounds based on their mass-to-charge ratio (m/z). This allows for the confident identification of the target compound and the detection of process-related impurities or degradation products, even at very low levels. nih.gov Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, are conducted to identify potential degradation pathways and products. dphen1.com

Table 2: Potential Impurities and Degradation Products Analyzed by HPLC-MS This table lists hypothetical but chemically plausible related substances that could be identified during the analysis of this compound.

| Compound Name | Potential Origin | Expected [M-H]- (m/z) |

| This compound | Product | 207.1 |

| 4-(4-Hydroxy-3-methylphenyl)butanoic acid | Demethylation Impurity | 193.1 |

| Methyl 4-(4-methoxy-3-methylphenyl)butanoate | Esterification Impurity | 221.1 |

| Decarboxylation Product | Degradation | 163.1 |

Spectroscopic Methods for Mechanistic Insights

Spectroscopic methods provide valuable information about the electronic properties of this compound, which is crucial for understanding its behavior in different environments.

UV-Vis Spectroscopy for Photostability and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the presence of the substituted benzene (B151609) ring gives rise to characteristic UV absorption bands. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from the UV-Vis spectrum.

This technique is particularly useful for assessing the photostability of the compound. A solution of the compound is exposed to a controlled source of UV light over time, and its UV-Vis spectrum is recorded at regular intervals. A decrease in the absorbance at its λmax or the appearance of new absorption bands would indicate that the compound is undergoing photodegradation. The kinetics of this degradation can also be studied using this method.

Furthermore, UV-Vis spectroscopy can be employed to study interactions between this compound and other molecules, such as proteins or metal ions. Changes in the absorption spectrum, such as a shift in the λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can provide evidence of complex formation or other intermolecular interactions.

Table 3: Hypothetical Photostability Study Data by UV-Vis Spectroscopy This table shows simulated data from a photostability test on this compound in a methanol (B129727) solution, with an assumed λmax of 278 nm.

| Exposure Time (hours) | Absorbance at λmax (278 nm) | % of Initial Concentration Remaining |

| 0 | 1.000 | 100% |

| 2 | 0.985 | 98.5% |

| 4 | 0.971 | 97.1% |

| 8 | 0.942 | 94.2% |

| 24 | 0.855 | 85.5% |

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic and three-dimensional perspective on the behavior of 4-(4-Methoxy-3-methylphenyl)butanoic acid. These techniques are crucial for understanding its structural flexibility and its interactions with biological macromolecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of the butanoic acid chain and the rotation around the bond connecting it to the phenyl ring in this compound give rise to multiple possible conformations, or conformers.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijper.org This method is widely used to screen for potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a target protein. nih.gov

For this compound, potential targets could include nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is a key regulator in metabolic processes. nih.gov A docking study would involve placing the 3D structure of the compound into the ligand-binding domain of PPARγ to predict its binding mode and energy. ijper.org Key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Tyr473, Ser289, His449 in PPARγ), are analyzed to gauge the strength and specificity of the binding. nih.gov While studies have been performed on analogs, specific docking results for this compound with PPARγ or DNA were not available in the consulted literature.

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key interactions. mdpi.com

An MD simulation of the this compound-protein complex would reveal how the ligand's position and conformation change within the binding site. nih.gov The stability of the interaction is often assessed by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. researchgate.net A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. nih.gov This technique helps validate docking results and provides a more realistic view of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. While QSAR is a common tool in computer-aided drug design, specific QSAR models developed for or including this compound were not identified in the available research.

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. biointerfaceresearch.com Pharmacophore modeling can be used in two primary ways:

Ligand-based: When the structure of the target is unknown, a pharmacophore model can be generated from a set of active molecules to identify their common chemical features. biointerfaceresearch.com

Structure-based: When the target structure is known, a model can be created based on the key interaction points within its binding site. biointerfaceresearch.comdergipark.org.tr

These models are then used as 3D queries to screen large compound databases to identify new molecules that possess the required features and are therefore likely to be active. dergipark.org.tr This approach is valuable for discovering structurally diverse compounds that could interact with a target of interest for this compound. nih.gov

Q & A

Basic: What are the standard synthetic routes for 4-(4-Methoxy-3-methylphenyl)butanoic acid?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or acylation of a substituted benzene ring. For example:

Friedel-Crafts Acylation : React 4-methoxy-3-methylacetophenone with succinic anhydride in the presence of AlCl₃ to form a ketone intermediate.

Reduction and Oxidation : Reduce the ketone to an alcohol using NaBH₄, followed by oxidation with KMnO₄ or CrO₃ to yield the carboxylic acid.

Purification : Crystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures purity .

Variations may use microwave-assisted synthesis to improve reaction efficiency (e.g., 40% yield improvement reported for similar fluorophenyl derivatives) .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic effects of the methoxy and methyl groups. Strategies include:

- Directing Groups : Use protecting groups (e.g., acetyl) on the hydroxyl group of methoxy precursors to direct electrophilic substitution.

- Catalytic Systems : Employ Pd-catalyzed C–H activation for precise functionalization of the aromatic ring.

- Computational Modeling : DFT calculations predict reactive sites; for example, meta-substitution is favored due to electron-donating methoxy groups .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents on the phenyl ring (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm). Carboxylic acid protons appear as broad peaks at δ 10–12 ppm .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C–O stretch at ~1250 cm⁻¹).

- HPLC-MS : Determine purity and molecular weight (expected [M+H]⁺ ~235 m/z) using C18 columns and acetonitrile/water gradients .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Methodological Answer:

Contradictions arise from conformational flexibility or solvent effects. Solutions include:

- Variable Temperature NMR : Assess rotational barriers of the butanoic acid chain.

- COSY/NOESY : Map through-space interactions to confirm substituent positions.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., phenylacetic acid analogs in used this) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation).

- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced: How can molecular docking elucidate the interaction of this compound with COX-2?

Methodological Answer:

Protein Preparation : Retrieve COX-2 structure (PDB: 5KIR) and optimize protonation states using Schrödinger Suite.

Ligand Preparation : Generate 3D conformers of the compound with OpenBabel.

Docking Simulations : Use AutoDock Vina to predict binding modes; focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr354.

Validation : Compare with known NSAIDs (e.g., ibuprofen) to assess docking reliability .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 235→191 (quantifier) and 235→147 (qualifier).

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (Strata-X cartridges) .

Advanced: How can co-eluting impurities in HPLC analysis be resolved?

Methodological Answer:

- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 40%→70% over 20 min) to separate polar impurities.

- Column Selection : Switch to phenyl-hexyl columns for better π-π interactions with aromatic analytes.

- Ion-Pairing Agents : Add 0.1% TFA to improve peak symmetry for carboxylic acids .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Short-term : Store at 4°C in amber vials under nitrogen to prevent oxidation.

- Long-term : Lyophilize and keep at -20°C with desiccants (silica gel).

- Stability Testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How to investigate pH-dependent degradation pathways of this compound?

Methodological Answer:

Forced Degradation : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ at 40°C for 24 hours.

LC-HRMS Identification : Detect degradation products (e.g., decarboxylated or demethylated derivatives).

Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |